![molecular formula C52H64O13Si2 B1627122 [(2R,3R,4R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate CAS No. 308103-45-9](/img/structure/B1627122.png)
[(2R,3R,4R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R,4R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate is a complex organic compound. It features multiple protective groups, including tert-butyl(diphenyl)silyl and acetyl groups, which are commonly used in organic synthesis to protect hydroxyl functionalities during multi-step synthetic procedures.
Métodos De Preparación
The synthesis of [(2R,3R,4R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate involves several steps. The key steps include the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride and acetyl chloride. The reaction conditions typically involve the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The double bond in the hex-5-enitol moiety can be reduced to a single bond using hydrogenation.
Aplicaciones Científicas De Investigación
[(2R,3R,4R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of carbohydrate chemistry and glycosylation processes.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of this compound involves the selective protection and deprotection of hydroxyl groups. The tert-butyl(diphenyl)silyl groups provide stability against acidic hydrolysis, allowing for selective reactions at other functional groups. The acetyl groups can be removed under basic conditions to reveal the free hydroxyl groups, which can then participate in further chemical reactions .
Comparación Con Compuestos Similares
Similar compounds include:
tert-Butyldimethylsilyl ethers: These compounds also use silyl protective groups but with different steric and electronic properties.
Acetyl-protected sugars: These compounds use acetyl groups for protection but may lack the silyl groups, making them less stable under certain conditions
The uniqueness of [(2R,3R,4R)-2-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate lies in its combination of protective groups, which provides a balance of stability and reactivity, making it a valuable intermediate in complex organic synthesis.
Propiedades
Número CAS |
308103-45-9 |
|---|---|
Fórmula molecular |
C52H64O13Si2 |
Peso molecular |
953.2 g/mol |
Nombre IUPAC |
[(2R,3R,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate |
InChI |
InChI=1S/C52H64O13Si2/c1-35(53)60-43-31-32-57-44(33-58-66(51(5,6)7,39-23-15-11-16-24-39)40-25-17-12-18-26-40)46(43)65-50-49(63-38(4)56)48(62-37(3)55)47(61-36(2)54)45(64-50)34-59-67(52(8,9)10,41-27-19-13-20-28-41)42-29-21-14-22-30-42/h11-32,43-50H,33-34H2,1-10H3/t43-,44-,45-,46-,47+,48+,49-,50?/m1/s1 |
Clave InChI |
RNGIQPVDHUSLDB-XJJBAVGBSA-N |
SMILES |
CC(=O)OC1C=COC(C1OC2C(C(C(C(O2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C)CO[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C |
SMILES isomérico |
CC(=O)O[C@@H]1C=CO[C@@H]([C@@H]1OC2[C@@H]([C@H]([C@H]([C@H](O2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C)CO[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C |
SMILES canónico |
CC(=O)OC1C=COC(C1OC2C(C(C(C(O2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C)CO[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


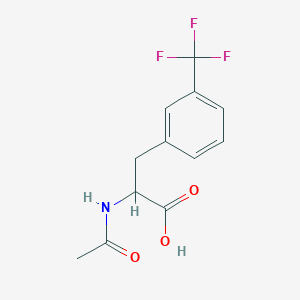
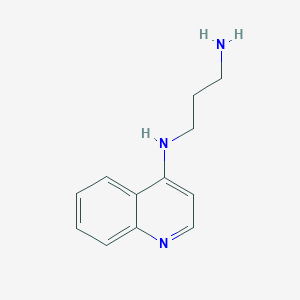
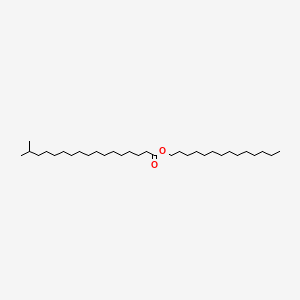
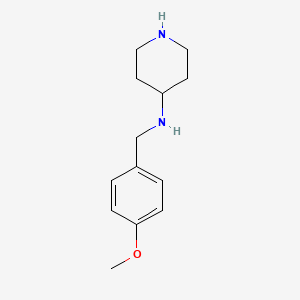
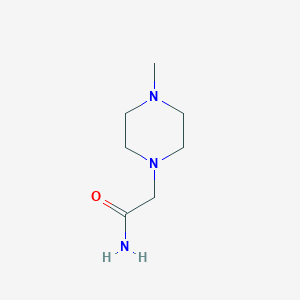
![2,2',2'',2'''-{(E)-Ethene-1,2-diylbis[(6-hydroxy-3,1-phenylene)methylenenitrilo]}tetraacetic acid](/img/structure/B1627046.png)
![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B1627051.png)

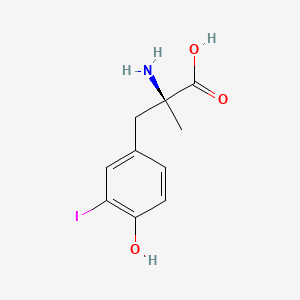

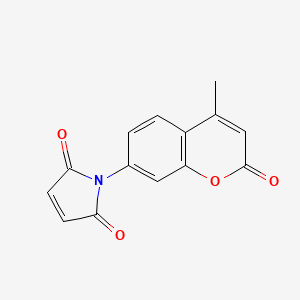
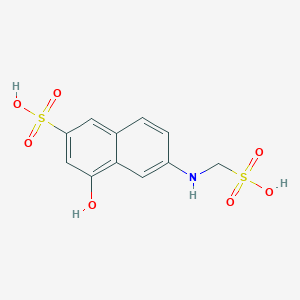
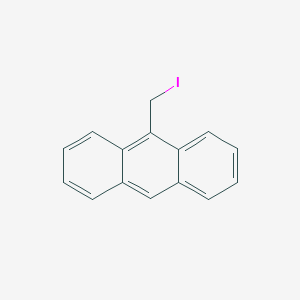
![5-Chlorobenzo[c]isothiazol-3-amine](/img/structure/B1627061.png)
